REACTION_CXSMILES
|
[OH2:1].C[CH:3]([CH2:7][CH2:8][CH2:9][CH:10]([CH3:15])[CH2:11][CH2:12][CH:13]=[O:14])[CH2:4]C=O.[C:16]([OH:19])(=[O:18])[CH3:17]>>[CH3:4][CH:3]([CH2:7][CH2:8][CH2:9][CH:10]([CH3:15])[CH2:11][CH2:12][C:13]([OH:1])=[O:14])[CH2:17][C:16]([OH:19])=[O:18]
|
Name
|
5-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
3,7-dimethyldecanedial
|
Quantity
|
750 g
|
Type
|
reactant
|
Smiles
|
CC(CC=O)CCCC(CCC=O)C
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
While air was introduced at a rate of 240 L/hr
|
Type
|
WAIT
|
Details
|
After completion of the feed, the reaction was conducted for an additional 6 hours at the same temperature and pressure
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction vessel was cooled
|
Type
|
CUSTOM
|
Details
|
the gas therein was purged
|
Type
|
TEMPERATURE
|
Details
|
This mixture was heated at 110° C. for 1 hour under nitrogen atmosphere
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
The acetic acid was distilled off under a reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residual liquid was distilled
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)O)CCCC(CCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |